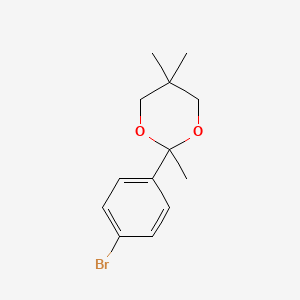
2-(4-Bromophenyl)-2,5,5-trimethyl-1,3-dioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromophenyl)-2,5,5-trimethyl-1,3-dioxane is an organic compound characterized by a bromine atom attached to a phenyl ring, which is further connected to a dioxane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-2,5,5-trimethyl-1,3-dioxane typically involves the bromination of a phenyl precursor followed by cyclization to form the dioxane ring. One common method involves the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a radical initiator . The reaction conditions often include a solvent such as carbon tetrachloride and a temperature range of 50-70°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Bromophenyl)-2,5,5-trimethyl-1,3-dioxane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction can be used to remove the bromine atom or reduce other functional groups within the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a hydroxide ion can yield a phenol derivative, while oxidation can produce a carboxylic acid derivative.
Applications De Recherche Scientifique
2-(4-Bromophenyl)-2,5,5-trimethyl-1,3-dioxane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(4-Bromophenyl)-2,5,5-trimethyl-1,3-dioxane involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the dioxane ring play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromophenylacetic acid: Similar in structure but lacks the dioxane ring.
2-(4-Bromophenyl)ethanol: Contains a hydroxyl group instead of the dioxane ring.
2-(4-Bromophenyl)ethylamine: Features an amine group in place of the dioxane ring.
Uniqueness
2-(4-Bromophenyl)-2,5,5-trimethyl-1,3-dioxane is unique due to the presence of the dioxane ring, which imparts distinct chemical and physical properties. This structural feature allows for specific interactions with molecular targets that are not possible with similar compounds lacking the dioxane ring.
Propriétés
Numéro CAS |
105114-65-6 |
|---|---|
Formule moléculaire |
C13H17BrO2 |
Poids moléculaire |
285.18 g/mol |
Nom IUPAC |
2-(4-bromophenyl)-2,5,5-trimethyl-1,3-dioxane |
InChI |
InChI=1S/C13H17BrO2/c1-12(2)8-15-13(3,16-9-12)10-4-6-11(14)7-5-10/h4-7H,8-9H2,1-3H3 |
Clé InChI |
RLBTZMMPBSWJMI-UHFFFAOYSA-N |
SMILES canonique |
CC1(COC(OC1)(C)C2=CC=C(C=C2)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


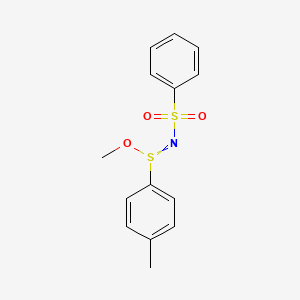
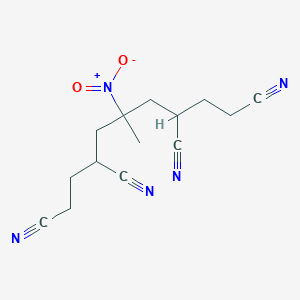
![4-{2-[(4-Methoxyphenyl)methoxy]ethoxy}phenol](/img/structure/B14342931.png)
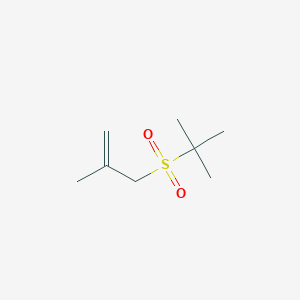

![4-[(4-chlorobenzoyl)amino]-N-[(E)-(4-methylphenyl)methylideneamino]benzamide](/img/structure/B14342947.png)
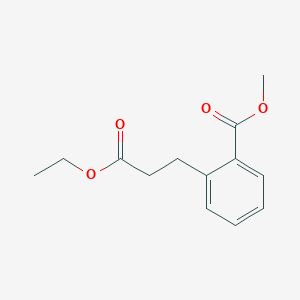
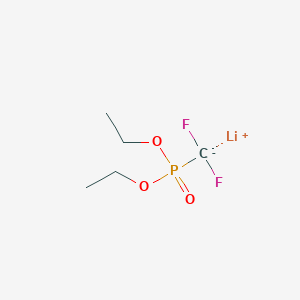
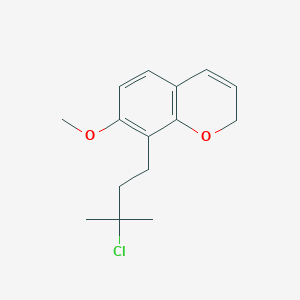
![(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;(1R,2S)-2-(methylamino)-1-phenylpropan-1-ol;phosphoric acid;hydrochloride](/img/structure/B14342963.png)

![1-[2-Methyl-1-(tributylstannyl)propyl]piperidine](/img/structure/B14342988.png)

![3-{[(3-Chlorophenyl)methylidene]amino}quinazolin-4(3H)-one](/img/structure/B14343010.png)
